2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
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Overview
Description
2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a complex organic compound with a unique structure that combines a fluorenylmethoxycarbonyl (Fmoc) group, a thiazole ring, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves multiple steps, starting with the preparation of the Fmoc-protected amino acid The Fmoc group is introduced to protect the amino group during subsequent reactions The thiazole ring is then constructed through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deprotected amino acids or reduced thiazole derivatives.
Scientific Research Applications
2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)-4-methyl-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its ability to mimic natural substrates.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be cleaved under basic conditions, revealing the active amino group that can participate in further reactions. The thiazole ring and carboxylic acid group contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness
2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)-4-methyl-1,3-thiazole-5-carboxylic acid is unique due to the combination of its structural features, including the Fmoc group, thiazole ring, and carboxylic acid. This combination imparts specific chemical properties and reactivity that are distinct from other similar compounds, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-13-20(21(25)26)29-19(24-13)10-11-23-22(27)28-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-12H2,1H3,(H,23,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAYXELJHIDUHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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